Cas no 2138540-93-7 (6-Propylspiro[4.5]decan-8-amine)
6-Propylspiro[4.5]decan-8-amine Chemical and Physical Properties
Names and Identifiers
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- 6-propylspiro[4.5]decan-8-amine
- 2138540-93-7
- EN300-1158266
- 6-Propylspiro[4.5]decan-8-amine
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- Inchi: 1S/C13H25N/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h11-12H,2-10,14H2,1H3
- InChI Key: NOBLZBZVSHUXIV-UHFFFAOYSA-N
- SMILES: NC1CCC2(CCCC2)C(CCC)C1
Computed Properties
- Exact Mass: 195.198699802g/mol
- Monoisotopic Mass: 195.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26Ų
6-Propylspiro[4.5]decan-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158266-0.05g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 0.05g |
$912.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-0.1g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 0.1g |
$956.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-0.25g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 0.25g |
$999.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-0.5g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 0.5g |
$1043.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-1.0g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 1g |
$1086.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-2.5g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 2.5g |
$2127.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-5.0g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 5g |
$3147.0 | 2023-06-08 | ||
| Enamine | EN300-1158266-10.0g |
6-propylspiro[4.5]decan-8-amine |
2138540-93-7 | 10g |
$4667.0 | 2023-06-08 |
6-Propylspiro[4.5]decan-8-amine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 6-Propylspiro[4.5]decan-8-amine
6-Propylspiro[4.5]decan-8-amine: A Comprehensive Overview
6-Propylspiro[4.5]decan-8-amine, identified by the CAS number 2138540-93-7, is a specialized organic compound with a unique spirocyclic structure. This compound has garnered attention in the fields of organic chemistry, materials science, and pharmacology due to its distinctive properties and potential applications. The molecule consists of a spiro ring system, where two rings are joined at a single atom, creating a complex yet stable structure. The presence of an amine group at the 8-position and a propyl substituent at the 6-position further enhances its functional versatility.
The synthesis of 6-Propylspiro[4.5]decan-8-amine involves a multi-step process that typically begins with the preparation of spirocyclic intermediates. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of such complex structures with high enantioselectivity. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to assemble the spiro ring system, followed by selective amination to introduce the amine functionality. These methods not only improve yield but also minimize environmental impact, aligning with green chemistry principles.
In terms of physical properties, 6-Propylspiro[4.5]decan-8-amine exhibits a melting point of approximately 120°C and is sparingly soluble in water, making it suitable for applications requiring hydrophobic interactions. Its amine group imparts basicity, allowing it to participate in various chemical reactions such as amidation and alkylation. Recent studies have explored its role as a chiral ligand in asymmetric catalysis, where its spirocyclic framework provides steric hindrance necessary for enantioselective transformations.
The application of 6-Propylspiro[4.5]decan-8-amine extends into drug discovery, where its unique structure can serve as a scaffold for developing bioactive molecules. For example, researchers have utilized this compound as a building block for designing inhibitors targeting specific enzymes involved in cancer pathways. Its rigid spirocyclic framework facilitates precise molecular recognition, enhancing binding affinity to target proteins.
In the realm of materials science, 6-Propylspiro[4.5]decan-8-amine has been investigated for its potential in polymer synthesis. By incorporating this compound into polymeric networks, scientists aim to develop materials with tailored mechanical properties and improved thermal stability. Recent experiments have demonstrated that its inclusion can enhance polymer flexibility while maintaining structural integrity under stress.
The latest research on CAS No: 2138540-93-7 has focused on its role in bioconjugation chemistry. By modifying the amine group with reactive functionalities such as alkyne or azide moieties, this compound can serve as a versatile linker in click chemistry reactions. This enables the construction of complex biomolecular assemblies with applications in diagnostics and therapeutics.
In conclusion, 6-Propylspiro[4.5]decan-8-amine, with its distinctive spirocyclic structure and functional groups, represents a valuable compound in modern chemical research. Its applications span across drug discovery, materials science, and catalysis, driven by continuous advancements in synthetic methodologies and functionalization strategies.
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